molecular formula C8H11ClN2O3 B6248667 1-(2-methoxy-4-nitrophenyl)methanamine hydrochloride CAS No. 188630-70-8

1-(2-methoxy-4-nitrophenyl)methanamine hydrochloride

Cat. No.: B6248667
CAS No.: 188630-70-8
M. Wt: 218.6
InChI Key:
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Description

1-(2-Methoxy-4-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H11ClN2O3. It is a derivative of methanamine, where the amine group is substituted with a 2-methoxy-4-nitrophenyl group. This compound is often used in chemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-4-nitrophenyl)methanamine hydrochloride typically involves the nitration of 2-methoxyaniline followed by a reduction and subsequent reaction with formaldehyde. The reaction conditions often include the use of strong acids like hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxy-4-nitrophenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxy-4-nitrophenyl)methanamine hydrochloride is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, combined with the methanamine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research applications .

Properties

CAS No.

188630-70-8

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.6

Purity

95

Origin of Product

United States

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